Ethanone, 2-amino-1-phenyl-, hydrobromide
Overview
Description
“Ethanone, 2-amino-1-phenyl-, hydrobromide” is a chemical compound with the molecular formula C8H10BrNO . It is also known by other names such as Phenacylamine hydrobromide and 2-amino-1-phenylethan-1-one hydrobromide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a ring of 6 carbon atoms) attached to an ethanone group (a carbon double-bonded to an oxygen and single-bonded to another carbon), which is also attached to an amino group (a nitrogen atom bonded to two hydrogen atoms). The entire molecule is ionically bonded to a bromide ion .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 216.07 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are 214.99458 g/mol . The topological polar surface area is 43.1 Ų .Scientific Research Applications
Ethnobotanical and Phytochemical Properties
Research on Ehretia laevis , a plant containing various phytochemicals, reveals the importance of ethnobotanical properties and the potential medicinal uses of its constituents, such as amino acids, phenolics, and other compounds with therapeutic properties (Thakre Rushikesh et al., 2016). While not directly related to "Ethanone, 2-amino-1-phenyl-, hydrobromide," the study underscores the value of natural compounds in medicinal research.
Chemistry and Synthesis of Related Compounds
The synthesis and acylation of hydroxycoumarins, as discussed by Jules Yoda et al. (2019), highlight the chemical versatility and potential applications of compounds derived from phenol and ethanone. These methodologies and the photochemical properties of derivatives offer a foundation for understanding how "this compound" might be synthesized and applied in various scientific fields.
Advanced Oxidation ProcessesA review on the degradation of acetaminophen by advanced oxidation processes provides insight into the environmental impact and treatment of pharmaceutical compounds (Mohammad Qutob et al., 2022). This research is relevant for understanding the environmental behavior and degradation pathways of similar compounds, including "this compound."
Pharmacological Management
The nutritional and pharmacological management of phenylketonuria (PKU) discussed by D. Ney et al. (2013) provides insights into the therapeutic potential of amino acid derivatives. This suggests areas where "this compound" might find application, given its chemical structure.
Properties
IUPAC Name |
2-amino-1-phenylethanone;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCKVZHZZHXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735212 | |
Record name | 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37394-53-9 | |
Record name | 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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